molecular formula C13H11ClO2 B15207294 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone CAS No. 281198-93-4

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone

Cat. No.: B15207294
CAS No.: 281198-93-4
M. Wt: 234.68 g/mol
InChI Key: VNKATXNPMLRQQQ-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone (CAS: 281198-93-4) is a furan-derived acetophenone with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . Its structure features a furan ring substituted with a chloromethyl group at position 2 and a phenyl group at position 5, with an acetyl group at position 2.

Properties

CAS No.

281198-93-4

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-phenylfuran-3-yl]ethanone

InChI

InChI=1S/C13H11ClO2/c1-9(15)11-7-12(16-13(11)8-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

VNKATXNPMLRQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone can be achieved through several synthetic routesThe chloromethylation reaction typically uses chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 10°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

BF₃-Catalyzed Cyclization Reactions

This compound participates in Lewis acid-catalyzed cyclizations. Under BF₃·OEt₂ catalysis in tetrahydrofuran (THF), it undergoes dimerization to form bis(3-acetyl-5-aryl-2-furyl)methanes (e.g., 2a-e ) alongside 3-acetyl-5-aryl-2-methylfurans (3a-e ) (Scheme 1) .

Table 1: BF₃-Catalyzed Cyclization Outcomes

Starting MaterialProduct(s)Yield (%)Conditions
1a (R = Ph)2a (bis-furylmethane)79%THF, H₂O, reflux, 3–6 h
1a (R = Ph)3a (methylfuran)5–10%THF, H₂O, reflux, 3–6 h
1d (R = 4-MeC₆H₄)2d 26%THF, H₂O, reflux, 3–6 h

Mechanistic studies suggest a furfuryl carbocation intermediate (A ) forms during cyclization, enabling nucleophilic attack by water or other furan derivatives .

Reactions with 1,3-Diketones

The compound reacts with 2,4-pentanedione in the presence of BF₃ to yield trisubstituted (6a-e ) and tetrasubstituted furans (7a-e ). Product distribution depends on reaction temperature and substituent electronic effects .

Table 2: Reaction with 2,4-Pentanedione

EntryTemperature (°C)Major ProductYield (%)
1236a 66%
207a 24%

Deoxygenation and Halogenation

  • Deoxygenation : Treatment with triphenylphosphine reduces the compound to 3-acetyl-2-methyl-5-phenylfuran (3a ) in 88% yield .

  • Halogenation : Reaction with concentrated HCl generates 3-acetyl-2-chloromethyl-5-phenylfuran (8 ) quantitatively. Subsequent solvolysis in ethanol or water produces ethoxymethyl (9 ) or alcohol derivatives (10 ), respectively .

Table 3: Solvolysis of 3-Acetyl-2-chloromethyl-5-phenylfuran

ReagentProductYield (%)Conditions
Ethanol9 (ethoxymethyl)95%RT, 12 h
H₂O10 (furfuryl alcohol)98%RT, 12 h

Diels-Alder Reactivity

The compound acts as a dienophile in Diels-Alder reactions. For example, cyclopentadiene reacts with 1-(2-(chloromethyl)-5-phenylfuran-3-yl)ethanone to form bicyclic adducts, though yields and stereochemical outcomes remain under investigation .

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance:

  • Reaction with sodium ethoxide replaces chlorine with ethoxy groups, forming ether derivatives .

  • Thiols generate sulfides, which can oxidize to sulfones under controlled conditions .

Key Mechanistic Insights

  • Electrophilic Character : The ethanone carbonyl activates the chloromethyl group for nucleophilic attack.

  • Carbocation Stability : The furan ring stabilizes intermediates through conjugation, directing regioselectivity .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution reactions .

Scientific Research Applications

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The furan ring and phenyl group contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Substituted Phenyl Ethanones

Several chloro- and hydroxy-substituted phenyl ethanones share the acetophenone core but differ in substituent positions and functional groups:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Differences vs. Target Compound
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 3-CH₂OH 97–98 Hydroxyl groups enhance polarity and H-bonding; lacks furan ring.
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 3-OCH₃ Similar to above Methoxy group increases lipophilicity; phenyl ring instead of furan.
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone (102624-59-9) C₁₁H₁₃ClO₃ 228.68 3-Cl, 2,6-OH, 5-propyl Not reported Propyl chain adds hydrophobicity; multiple hydroxyl groups.

Key Observations :

  • The target compound’s furan ring provides π-conjugation and lower steric hindrance compared to substituted phenyl analogs .
  • Hydroxy and methoxy groups in analogs increase water solubility and hydrogen-bonding capacity , whereas the chloromethyl group in the target compound favors electrophilic reactivity .

Heterocyclic Analogs: Isoxazole, Thiophene, and Indole Derivatives

Compounds with heterocyclic cores exhibit distinct electronic and steric properties:

Compound Name (CAS) Molecular Formula Molecular Weight Core Structure Key Features
1-[3-(3-Chlorophenyl)-5-isoxazolyl]ethanone (889939-01-9) C₁₁H₈ClNO₂ 233.64 Isoxazole Nitrogen in ring enhances basicity; Cl on phenyl.
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone (16296-90-5) C₁₀H₇ClOS 210.68 Benzothiophene Sulfur atom increases π-electron density.
1-[1-(3-Chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone (342383-29-3) C₁₉H₁₈ClNO₂ 327.80 Indole Nitrogen-containing indole core; ethoxy group adds bulk.

Key Observations :

  • The furan ring in the target compound is less polar than isoxazole or indole derivatives, affecting solubility .

Substituent Effects: Chloro, Trifluoromethyl, and Amino Groups

Substituents dramatically influence reactivity and applications:

Compound Name (CAS) Molecular Formula Substituents Key Properties
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (886497-11-6) C₉H₆ClF₃O 3-Cl, 5-CF₃ CF₃ group enhances electronegativity and metabolic stability.
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride (173337-02-5) C₈H₆ClF₃NO·HCl 2-NH₂, 5-Cl, 2-CF₃ Amino group enables diazotization; trifluoromethyl increases lipophilicity.

Key Observations :

  • The target compound’s chloromethyl group is more reactive in nucleophilic substitutions than chloro-phenyl or trifluoromethyl groups .
  • Amino-substituted analogs (e.g., CAS 173337-02-5) are more basic and suited for coupling reactions, unlike the target compound .

Physical and Chemical Properties

Property Target Compound 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone
Molecular Weight 234.68 210.68 200.62
Key Functional Groups Chloromethyl, acetyl Benzothiophene, acetyl Chloro, hydroxy, methoxy
Solubility Likely low in water Moderate in organic solvents Higher in polar solvents due to -OH/-OCH₃
Reactivity Electrophilic substitution Sulfur-mediated reactions Acid/base-sensitive due to -OH

Biological Activity

1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is a synthetic organic compound notable for its unique structural features, including a furan ring, a phenyl group, and a chloromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClO2C_{13}H_{11}ClO_2, with a molecular weight of approximately 234.68 g/mol. The compound's structure facilitates interactions that may influence its biological activity:

  • Chloromethyl Group : This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to significant biological effects.
  • Furan and Phenyl Groups : These groups enable π-π interactions and hydrogen bonding, which can modulate enzyme activity or receptor function.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Covalent Bonding : The chloromethyl group may react with nucleophilic sites on biomolecules, influencing cellular processes.
  • Enzyme Modulation : The compound may alter the activity of specific enzymes or receptors, leading to therapeutic effects.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit antitumor properties. A study on similar compounds demonstrated antiproliferative effects on human cancer cell lines, suggesting potential applications in cancer therapy .

Interaction Studies

Interaction studies have focused on the binding affinity and specificity of this compound towards various biological targets. These studies often assess how the compound modulates enzyme activity or receptor function. For instance, the compound's ability to influence enzyme kinetics could provide insights into its therapeutic uses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructureKey Differences
2-(Chloromethyl)-5-phenylfuranLacks ethanone groupLess reactive due to absence of carbonyl functionality
1-(2-(Bromomethyl)-5-phenylfuran-3-YL)ethanoneContains bromomethyl instead of chloromethylBromine may impart different reactivity and biological activity
1-(2-(Chloromethyl)-5-methylfuran-3-YL)ethanoneContains a methyl group instead of a phenyl groupAlters electronic properties and reactivity

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Antiviral Activity : Some derivatives have shown promising antiviral activity against viruses such as H5N1. These findings highlight the potential for developing antiviral agents based on the furan structure .
  • Antioxidant Properties : Compounds derived from similar structures have demonstrated antioxidant properties, suggesting that this compound may also possess such activities, contributing to its therapeutic potential .
  • Insecticidal Activity : Research into N-heterocycles derived from furan compounds has indicated insecticidal properties against larvae of Culex pipiens, showcasing another potential application area for this class of compounds .

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